Solid-State Enthalpy of Formation vs. 1,3,5-Triazine
Hexahydro-1,3,5-triphenyl-1,3,5-triazine exhibits a solid-state enthalpy of formation (ΔfH°solid) of 352.7 ± 0.63 kJ/mol , which is more than double that of the parent aromatic 1,3,5-triazine (ΔHf°(cr) = 171.69 ± 0.77 kJ/mol) . This substantial endothermic offset indicates a markedly different thermodynamic stability profile that directly impacts formulation design and processing windows.
| Evidence Dimension | Enthalpy of formation (solid) |
|---|---|
| Target Compound Data | 352.7 ± 0.63 kJ/mol |
| Comparator Or Baseline | 1,3,5-triazine: 171.69 ± 0.77 kJ/mol |
| Quantified Difference | 181.01 kJ/mol (approximately 2.05× higher) |
| Conditions | Solid state, 25°C, calorimetric determination |
Why This Matters
This quantitative thermochemical difference precludes simple substitution in energy-sensitive formulations and guides selection for applications requiring controlled heat release or specific stability windows.
- [1] NIST Chemistry WebBook. (n.d.). 1,3,5-Triazine, hexahydro-1,3,5-triphenyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C91781 View Source
- [2] Månsson, M. (1982). The stabilization energy of 1,3,5-triazine derived from measurements of the enthalpies of combustion and sublimation. The Journal of Chemical Thermodynamics, 14(12), 1147–1152. https://doi.org/10.1016/0021-9614(82)90160-4 View Source
